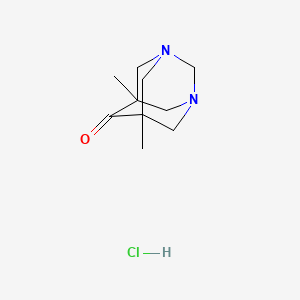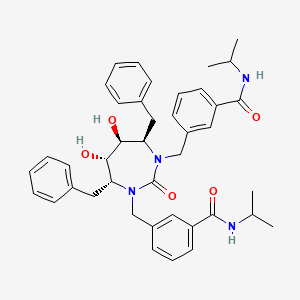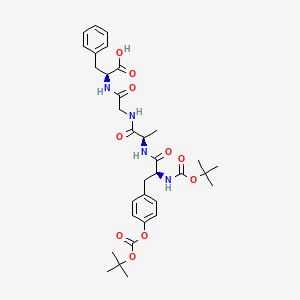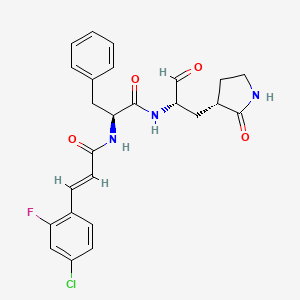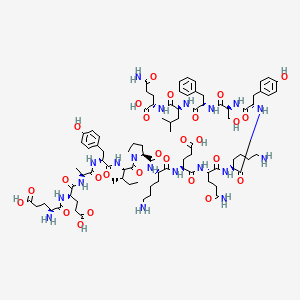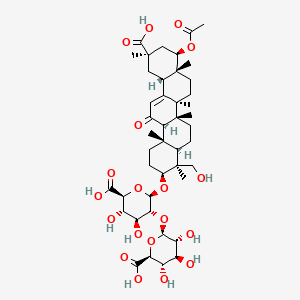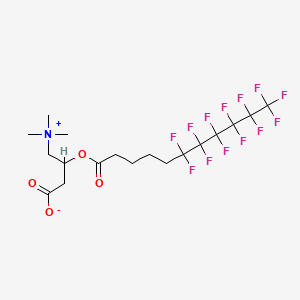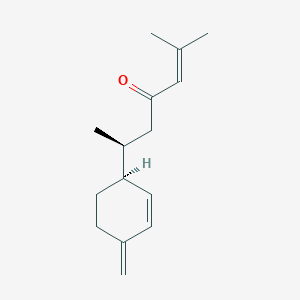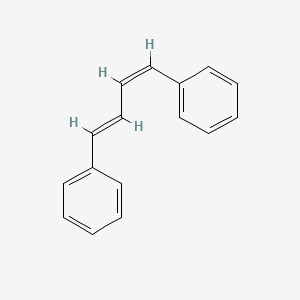
1,4-Diphenylbutadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1E,3Z)-1,4-Diphenyl-1,3-butadiene is an organic compound characterized by its unique stereochemistry, where the phenyl groups are positioned in a specific geometric arrangement around the double bonds. This compound is a type of conjugated diene, which means it has alternating double and single bonds that allow for delocalization of electrons, contributing to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1E,3Z)-1,4-Diphenyl-1,3-butadiene typically involves the Wittig reaction, where a phosphonium ylide reacts with a carbonyl compound to form the desired diene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to generate the ylide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the production of (1E,3Z)-1,4-Diphenyl-1,3-butadiene may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling of phenyl-substituted intermediates under controlled temperature and pressure conditions.
Análisis De Reacciones Químicas
Types of Reactions: (1E,3Z)-1,4-Diphenyl-1,3-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, where reagents such as bromine or nitric acid introduce halogen or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or ozone in an organic solvent.
Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
(1E,3Z)-1,4-Diphenyl-1,3-butadiene has several applications in scientific research:
Chemistry: Used as a model compound to study conjugated systems and their electronic properties.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer agents.
Industry: Utilized in the synthesis of advanced materials, such as polymers and organic semiconductors, due to its conjugated structure.
Mecanismo De Acción
The mechanism by which (1E,3Z)-1,4-Diphenyl-1,3-butadiene exerts its effects involves the interaction of its conjugated system with various molecular targets. The delocalized electrons in the conjugated diene can participate in electron transfer processes, influencing the reactivity and stability of the compound. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to specific cellular responses.
Comparación Con Compuestos Similares
(1E,3E)-1,4-Diphenyl-1,3-butadiene: Another isomer with different geometric configuration.
(1Z,3Z)-1,4-Diphenyl-1,3-butadiene: An isomer with both double bonds in the Z configuration.
1,4-Diphenyl-1,3-butadiene: Without specific stereochemistry, representing a mixture of isomers.
Uniqueness: (1E,3Z)-1,4-Diphenyl-1,3-butadiene is unique due to its specific E,Z configuration, which influences its physical and chemical properties. This configuration can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its isomers.
Propiedades
Número CAS |
5808-05-9 |
|---|---|
Fórmula molecular |
C16H14 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
[(1Z,3E)-4-phenylbuta-1,3-dienyl]benzene |
InChI |
InChI=1S/C16H14/c1-3-9-15(10-4-1)13-7-8-14-16-11-5-2-6-12-16/h1-14H/b13-7-,14-8+ |
Clave InChI |
JFLKFZNIIQFQBS-MFUUIURDSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C/C=C\C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)C=CC=CC2=CC=CC=C2 |
Descripción física |
Cream odorless crystalline powder; [Alfa Aesar MSDS] |
Presión de vapor |
0.000354 [mmHg] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


